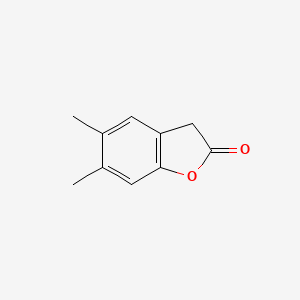
5,6-Dimethylbenzofuran-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dimethylbenzofuran-2(3H)-one is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of two methyl groups at the 5 and 6 positions of the benzofuran ring and a ketone group at the 2 position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylbenzofuran-2(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 2-hydroxy-5,6-dimethylbenzaldehyde in the presence of an acid catalyst can yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
5,6-Dimethylbenzofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzofuran derivatives.
科学的研究の応用
5,6-Dimethylbenzofuran-2(3H)-one has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals.
作用機序
The mechanism of action of 5,6-Dimethylbenzofuran-2(3H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
類似化合物との比較
Similar Compounds
4,5,6,7-Tetrahydro-3,6-dimethylbenzofuran: Similar in structure but lacks the ketone group at the 2 position.
2,5-Dimethyl-3-phenylbenzofuran: Contains a phenyl group at the 3 position instead of a ketone group.
Uniqueness
5,6-Dimethylbenzofuran-2(3H)-one is unique due to the presence of both methyl groups and a ketone group, which confer distinct chemical and biological properties
特性
分子式 |
C10H10O2 |
|---|---|
分子量 |
162.18 g/mol |
IUPAC名 |
5,6-dimethyl-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C10H10O2/c1-6-3-8-5-10(11)12-9(8)4-7(6)2/h3-4H,5H2,1-2H3 |
InChIキー |
CXJDQCSBHZIGBV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C)OC(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


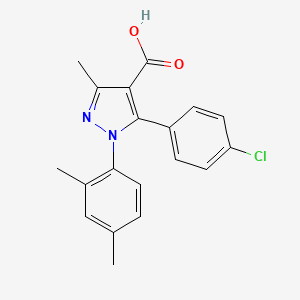

![1-(5-Ethoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12862881.png)
![6-Bromo-4-chlorobenzo[d]isothiazole](/img/structure/B12862890.png)
![3-(2-(Methylthio)benzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12862894.png)
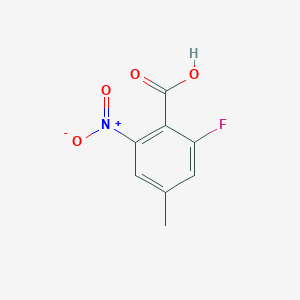
![2-Bromobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12862910.png)
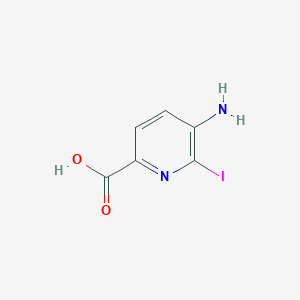

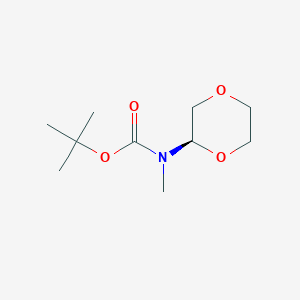
![2-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12862938.png)
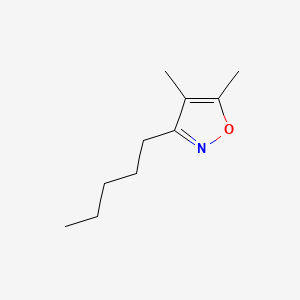
![2-Bromobenzo[d]oxazol-6-ol](/img/structure/B12862947.png)

